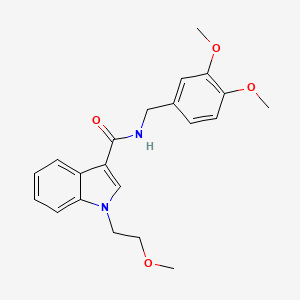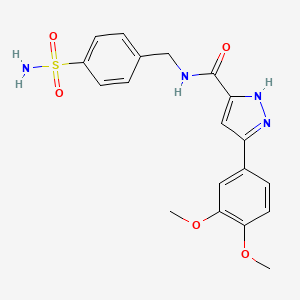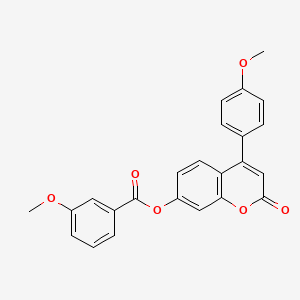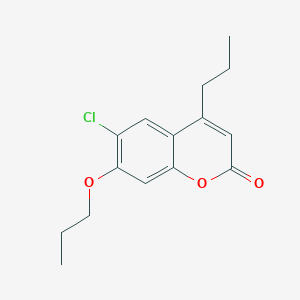![molecular formula C27H26O12 B11153462 6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside](/img/structure/B11153462.png)
6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple acetoxy groups and a benzo[c]chromen-3-yl moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, including the acetylation of hydroxyl groups and the formation of the benzo[c]chromen-3-yl moiety. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a useful probe for investigating acetylation processes in cells.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can undergo hydrolysis, releasing acetic acid and the active form of the compound. This active form can then interact with its target, modulating its activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- [(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Uniqueness
Compared to similar compounds, [3,4,5-TRIS(ACETYLOXY)-6-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE stands out due to its multiple acetoxy groups and the presence of the benzo[c]chromen-3-yl moiety. These structural features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H26O12 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H26O12/c1-13(28)33-12-22-23(34-14(2)29)24(35-15(3)30)25(36-16(4)31)27(39-22)37-17-9-10-19-18-7-5-6-8-20(18)26(32)38-21(19)11-17/h5-11,22-25,27H,12H2,1-4H3/t22-,23+,24+,25-,27-/m1/s1 |
InChIキー |
HZYSZWJYEHVREB-SRFJDDQZSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11153383.png)

![10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153399.png)

![6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153413.png)

![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
![3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11153433.png)

methanone](/img/structure/B11153455.png)
![4-ethyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11153458.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide](/img/structure/B11153459.png)
![3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11153470.png)
![(3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11153481.png)
